4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid
Description
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is a synthetic organic compound featuring a pyridazine core substituted with a phenyl group at the 6-position and linked via an amino group to a butanoic acid side chain. This structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for studying bioactivity, solubility, and molecular interactions.
Properties
CAS No. |
94477-21-1 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-[(6-phenylpyridazin-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)7-4-10-15-13-9-8-12(16-17-13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,15,17)(H,18,19) |
InChI Key |
MYRITUFLYDISRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized for high yield and purity, ensuring the compound is suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted pyridazines and modified butanoic acids .
Scientific Research Applications
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Guanidinobutanoic Acid (FDB002246)
Structure: A gamma amino acid with a guanidino group at the 4-position. Key Differences:
- Functional Groups : Lacks the pyridazine ring and phenyl substituent present in the target compound.
- Physicochemical Properties: Higher polarity due to the guanidino group, enhancing water solubility compared to the phenylpyridazine derivative. Lower logP (predicted: -1.2 vs. +2.5 for the target compound), indicating reduced lipophilicity.
- Biological Activity: Known to interact with nitric oxide synthase pathways, unlike the target compound, which may exhibit kinase inhibition due to its pyridazine moiety .
| Property | 4-[(6-Phenylpyridazin-3-yl)amino]butanoic Acid | 4-Guanidinobutanoic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 299.3 | 175.2 |
| logP (Predicted) | +2.5 | -1.2 |
| Solubility (mg/mL) | ~0.1 (DMSO) | >10 (Water) |
| Bioactivity Hypothesis | Kinase inhibition | Nitric oxide modulation |
4-({6-[(3-Carboxypropyl)amino]-5-Nitropyridin-2-yl}amino)butanoic Acid (CAS 5118-16-1)
Structure: A pyridine derivative with nitro and carboxypropylamino substituents, linked to butanoic acid. Key Differences:
- Aromatic System : Pyridine vs. pyridazine in the target compound. Pyridazines exhibit distinct electronic properties due to adjacent nitrogen atoms.
- Pharmacokinetics : Nitro groups may reduce metabolic stability compared to the phenyl group in the target compound .
| Property | This compound | 4-({6-[(3-Carboxypropyl)amino]-5-Nitropyridin-2-yl}amino)butanoic Acid |
|---|---|---|
| Aromatic Core | Pyridazine | Pyridine |
| Key Substituent | Phenyl | Nitro, Carboxypropylamino |
| Metabolic Stability | Moderate (phenyl group) | Low (nitro group susceptibility to reduction) |
| Reactivity | Moderate | High |
General Trends in Pyridazine Derivatives
Pyridazine-based compounds often exhibit:
- Enhanced Binding Affinity : Due to nitrogen-rich aromatic systems, which can form hydrogen bonds or π-stacking interactions with biological targets.
- Tunable Solubility : Substituents like phenyl (hydrophobic) or carboxylic acid (hydrophilic) allow for solubility modulation.
- Diverse Bioactivity : Reported activities include anticancer, antimicrobial, and anti-inflammatory effects, depending on substituents .
Research Findings and Hypotheses
- Synthesis Challenges: The target compound’s phenylpyridazine moiety may require multi-step synthesis, unlike simpler gamma amino acids .
- Unresolved Questions : Direct mechanistic studies are lacking. Computational modeling suggests possible interactions with ATP-binding pockets in kinases, but experimental validation is needed.
Biological Activity
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesis, and its implications for therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a pyridazine core with an amino group and a butanoic acid moiety. This structure suggests potential interactions with various biological targets, particularly enzymes involved in cellular signaling pathways.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in numerous physiological processes, including inflammation and respiratory functions. Inhibition of PDE activity can lead to increased levels of cyclic AMP (cAMP), potentially offering therapeutic benefits for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
2. Antimicrobial and Anticancer Properties
Similar compounds have demonstrated antimicrobial and anticancer activities, suggesting that this compound may possess these properties as well. Studies on structurally related compounds have shown significant cytotoxic effects against various cancer cell lines, indicating a potential for further investigation into its anticancer efficacy .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : The initial step often includes the synthesis of the pyridazine core through cyclization reactions.
- Introduction of the Amino Group : This may involve nucleophilic substitution reactions to attach the amino group to the pyridazine.
- Coupling with Butanoic Acid : The final step generally involves coupling the pyridazine derivative with butanoic acid to yield the target compound.
These methods allow for efficient synthesis while providing opportunities for further modifications to enhance biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, establishing a foundation for understanding the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
